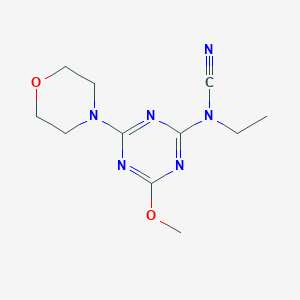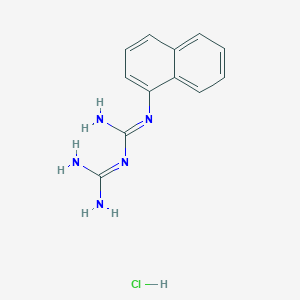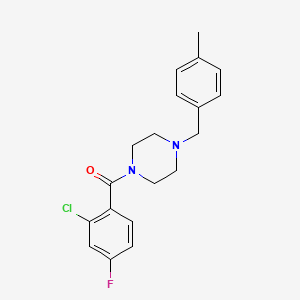
ethyl(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)cyanamide is a chemical compound that belongs to the class of triazine herbicides. It is commonly known as Metribuzin and is widely used in agriculture to control weeds in crops such as corn, soybeans, and potatoes. Metribuzin is a potent herbicide that has been extensively studied for its chemical properties, synthesis method, and biological effects.
Mecanismo De Acción
Metribuzin works by inhibiting photosynthesis in plants, which leads to the death of the plant. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This binding prevents the transfer of electrons from water to the photosystem II complex, which results in the production of reactive oxygen species that damage the plant.
Biochemical and physiological effects:
Metribuzin has been shown to have a range of biochemical and physiological effects on plants and animals. In plants, it inhibits the activity of the enzyme nitrate reductase, which is involved in nitrogen metabolism. It also inhibits the activity of the enzyme glutathione reductase, which is involved in the detoxification of reactive oxygen species. In animals, metribuzin has been shown to cause oxidative stress, which can lead to DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Metribuzin has several advantages for use in lab experiments. It is a potent herbicide that is effective at low concentrations, making it a useful tool for studying the effects of herbicides on plants. It is also relatively stable and easy to handle, making it a convenient reagent for lab experiments. However, metribuzin also has several limitations. It is highly toxic and can be hazardous to handle, requiring careful handling and disposal. It is also relatively non-specific in its mode of action, making it difficult to use as a tool for studying specific biochemical pathways.
Direcciones Futuras
There are several future directions for research on metribuzin. One area of interest is in the development of new herbicides based on the chemical structure of metribuzin. Another area of interest is in the development of new treatments for Parkinson's disease based on the ability of metribuzin to inhibit MAO-B activity. Finally, there is a need for further research on the potential health effects of metribuzin exposure in humans and animals.
Métodos De Síntesis
Metribuzin can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis begins with the reaction of 2-amino-4,6-dimethoxypyrimidine with ethyl chloroformate to form ethyl 2-(4,6-dimethoxypyrimidin-2-yl) carbamate. This intermediate is then reacted with morpholine in the presence of a catalyst to form ethyl(4-methoxy-6-morpholin-4-yl)-1,3,5-triazine-2-carboxylate. Finally, cyanogen chloride is added to this intermediate to form ethyl(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)cyanamide.
Aplicaciones Científicas De Investigación
Metribuzin has been extensively studied for its herbicidal properties and is widely used in agriculture. However, it has also been studied for its potential application in scientific research. Metribuzin has been shown to inhibit the growth of various cancer cell lines, including leukemia, colon, and breast cancer cells. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to inhibit the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine.
Propiedades
IUPAC Name |
ethyl-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2/c1-3-16(8-12)9-13-10(15-11(14-9)18-2)17-4-6-19-7-5-17/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBSSAADEVRQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C#N)C1=NC(=NC(=N1)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B5348966.png)
![7-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5348974.png)
![(3S*,4R*)-1-[(3-chloro-4-hydroxyphenyl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5348981.png)

![N-[2-(4-chlorophenoxy)ethyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5348997.png)

![N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5349014.png)

![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5349035.png)
![3-hydroxy-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-1-(2-phenylethyl)piperidin-2-one](/img/structure/B5349054.png)
![6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5349061.png)
![2-(2-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}ethyl)-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B5349062.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5349071.png)